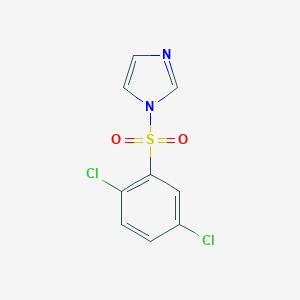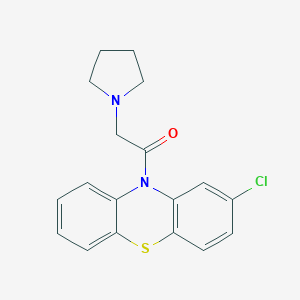![molecular formula C19H20O5 B224071 3-hydroxy-2-[(2-hydroxy-6-oxo-1-cyclohexen-1-yl)(4-hydroxyphenyl)methyl]-2-cyclohexen-1-one](/img/structure/B224071.png)
3-hydroxy-2-[(2-hydroxy-6-oxo-1-cyclohexen-1-yl)(4-hydroxyphenyl)methyl]-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) is a compound of significant interest in the field of organic chemistry This compound is known for its unique structure, which includes two cyclohexene rings connected by a benzylidene bridge, each bearing hydroxyl groups
Métodos De Preparación
The synthesis of 2,2’-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) typically involves a Knoevenagel condensation reaction. This reaction is carried out by condensing aromatic aldehydes with 1,3-cyclohexanediones under basic conditions. Various catalysts can be used to facilitate this reaction, including silica-diphenic acid, KF/Al2O3, SmCl3, L-lysine, CaCl2, HClO4-SiO2, zirconium oxychloride/sodium amide, I2, FeCl3.6H2O/TMSCl/[bmim][BF4], and cetyltrimethyl ammonium bromide . The reaction conditions are generally mild, and the yields are high, making this method efficient and eco-friendly.
Análisis De Reacciones Químicas
2,2’-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various xanthenes and acridinedione derivatives . In biology and medicine, it exhibits significant biological activities such as antiviral, antibacterial, antioxidant, and lipoxygenase inhibition . These properties make it a potential candidate for the development of therapeutic agents against various diseases, including dermatological disorders, asthma, and inflammatory processes . In the industrial sector, it is used in the synthesis of complex organic molecules and as a building block for various chemical processes .
Mecanismo De Acción
The mechanism of action of 2,2’-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with target molecules, facilitating its binding and activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its lipoxygenase inhibition activity is due to its interaction with the enzyme’s active site, preventing the formation of pro-inflammatory mediators .
Comparación Con Compuestos Similares
2,2’-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) can be compared with other similar compounds such as 2,2’-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives . These compounds share a similar core structure but differ in the substituents on the aromatic ring. The unique feature of 2,2’-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) is the presence of the hydroxyl groups on the benzylidene bridge, which enhances its biological activity and makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C19H20O5 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
3-hydroxy-2-[(2-hydroxy-6-oxocyclohexen-1-yl)-(4-hydroxyphenyl)methyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H20O5/c20-12-9-7-11(8-10-12)17(18-13(21)3-1-4-14(18)22)19-15(23)5-2-6-16(19)24/h7-10,17,20-21,23H,1-6H2 |
Clave InChI |
AMDNSKKCLDFWSB-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C(=O)C1)C(C2=CC=C(C=C2)O)C3=C(CCCC3=O)O)O |
SMILES canónico |
C1CC(=C(C(=O)C1)C(C2=CC=C(C=C2)O)C3=C(CCCC3=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B223989.png)



![N-[2-(acetylamino)phenyl]benzamide](/img/structure/B224004.png)

![1-[(4-benzyl-1-piperazinyl)methyl]-1H-indole-2,3-dione](/img/structure/B224016.png)
![2-(PIPERIDIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE](/img/structure/B224021.png)


![9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride](/img/structure/B224026.png)


![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)
